Product packaging for 1H-Imidazo[1,2-b]pyrazole-7-carbonitrile(Cat. No.:CAS No. 91296-19-4)

1H-Imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No.: B2911112
CAS No.: 91296-19-4
M. Wt: 132.126
InChI Key: ZGDPMMNCASKHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 91296-21-8) is a fused bicyclic heterocyclic compound recognized as a privileged scaffold in medicinal chemistry . Its molecular framework allows for extensive chemical modification, making it a valuable building block for constructing diverse libraries for drug discovery and structure-activity relationship (SAR) studies . Research highlights the significant potential of this scaffold and its derivatives in oncology. Compounds based on the imidazo[1,2-b]pyrazole core have been identified as potent cytotoxic agents, with studies showing they can induce differentiation-coupled apoptosis in human leukemia cell lines such as HL-60 . Some derivatives have demonstrated activity as potential Spleen Tyrosine Kinase (Syk) inhibitors, underscoring their relevance in cancer therapy . The synthesis of 1H-imidazo[1,2-b]pyrazole derivatives, including carbonitriles, is efficiently achieved via multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which offers high atom economy and procedural simplicity . This reagent is intended for research purposes only. It is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N4 B2911112 1H-Imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 91296-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-imidazo[1,2-b]pyrazole-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4/c7-3-5-4-9-10-2-1-8-6(5)10/h1-2,4,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDUSQYSPLGVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Imidazo 1,2 B Pyrazole 7 Carbonitrile and Its Derivatives

Strategies for Constructing the 1H-Imidazo[1,2-b]pyrazole Core

The construction of the 1H-Imidazo[1,2-b]pyrazole nucleus is primarily achieved through the annulation of an imidazole (B134444) ring onto a pre-existing pyrazole (B372694) moiety. Key starting materials are often 5-aminopyrazole derivatives, which possess the necessary nucleophilic sites for the subsequent ring closure. chim.it

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgnih.gov This approach is valued for its operational simplicity, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.orgresearchgate.net

The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent three-component reaction used to synthesize fused imidazo-heterocycles. nih.govnih.govresearchgate.net This reaction typically involves the condensation of an amino-heterocycle, an aldehyde, and an isocyanide, usually in the presence of an acid catalyst. beilstein-journals.orgresearchgate.net For the synthesis of 1H-Imidazo[1,2-b]pyrazole-7-carbonitrile derivatives, 5-aminopyrazole-4-carbonitrile serves as the key amino-heterocycle component. beilstein-journals.orgdoaj.orgnih.gov

The reaction proceeds through the formation of an imine from the aldehyde and the exocyclic amino group of the pyrazole, which is then attacked by the isocyanide. Subsequent intramolecular cyclization via the nucleophilic endocyclic pyrazole nitrogen atom leads to the formation of the fused 1H-Imidazo[1,2-b]pyrazole core. researchgate.net Studies have shown that this reaction is highly chemo- and regioselective. beilstein-journals.orgdoaj.orgnih.gov The use of Lewis or Brønsted acids as catalysts, such as perchloric acid (HClO₄) or trifluoroacetic acid (TFA), has been found to significantly promote the reaction. beilstein-journals.orgresearchgate.net

A model GBB three-component reaction was conducted using 5-aminopyrazole-4-carbonitrile, p-tolualdehyde, and tert-butyl isocyanide. beilstein-journals.org The reaction, promoted by a catalytic amount of HClO₄ in ethanol (B145695), yielded the desired 1H-Imidazo[1,2-b]pyrazole product exclusively, without the formation of other regioisomeric or tautomeric forms. beilstein-journals.org

Table 1: Catalyst Screen for the GBB Three-Component Reaction

Catalyst (20 mol%) Solvent Time (min) Yield (%)
None EtOH 1440 0
Sc(OTf)₃ EtOH 15 79
Yb(OTf)₃ EtOH 15 71
InCl₃ EtOH 15 62
TFA EtOH 15 75
HClO₄ EtOH 15 59
HClO₄ MeOH 15 79

Data sourced from a study on the facile synthesis of 1H-imidazo[1,2-b]pyrazoles. beilstein-journals.org

To streamline the synthesis and avoid the isolation of intermediates, one-pot sequential protocols have been developed. beilstein-journals.orgnih.gov These methods combine the synthesis of the pyrazole precursor with the subsequent GBB reaction in a single reaction vessel. beilstein-journals.orgresearchgate.net An operationally simple, one-pot two-step protocol allows for the rapid construction of diverse 1H-Imidazo[1,2-b]pyrazole libraries with yields reaching up to 83%. beilstein-journals.orgnih.govdoaj.org

Table 2: Selected Examples of One-Pot GBB Library Generation

Aldehyde Isocyanide Time (min) Yield (%)
p-Tolualdehyde tert-Butyl isocyanide 15 65
4-Chlorobenzaldehyde tert-Butyl isocyanide 10 83
2-Naphthaldehyde tert-Butyl isocyanide 60 61
Benzaldehyde Cyclohexyl isocyanide 10 74
4-Methoxybenzaldehyde Benzyl isocyanide 15 72
Pivalaldehyde tert-Butyl isocyanide 60 23

Reaction conditions involved microwave-assisted formation of 5-aminopyrazole-4-carbonitrile, followed by the addition of water, aldehyde, TFA, and isocyanide at room temperature. beilstein-journals.org

Cyclocondensation reactions are fundamental to the synthesis of the pyrazole ring, which serves as the foundation for the 1H-Imidazo[1,2-b]pyrazole system. chim.itnih.gov The most common method involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org

For the synthesis of the key precursor, 5-aminopyrazole-4-carbonitrile, a suitable α,β-unsaturated nitrile is used. chim.it Specifically, the cyclocondensation of ethoxymethylene malononitrile (B47326) with hydrazine hydrate (B1144303) provides direct access to 5-aminopyrazole-4-carbonitrile. beilstein-journals.orgnih.gov This reaction proceeds efficiently, particularly under microwave irradiation, which significantly reduces the reaction time. beilstein-journals.orgnih.gov The resulting aminopyrazole has the necessary functionality and substitution pattern to be used in subsequent reactions to form the fused imidazole ring. chim.it

Dehydration-mediated cyclization is another strategy to construct the fused imidazole ring onto a pyrazole core. This method involves the intramolecular condensation of a pyrazole precursor bearing appropriate functional groups that can eliminate a molecule of water to form the second ring.

One reported pathway involves the dehydration of 4-carboxyethyl-5-amino-pyrazoles using a strong dehydrating agent like concentrated sulfuric acid. nih.gov In this approach, an N-substituted 5-aminopyrazole with a side chain capable of cyclizing is synthesized first. For instance, a 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole derivative can undergo intramolecular cyclization. The hydroxyl group on the side chain, upon protonation by the strong acid, becomes a good leaving group (water), facilitating a nucleophilic attack from the endocyclic pyrazole nitrogen to close the imidazole ring, yielding a 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivative. nih.gov While this specific example leads to a dihydro derivative, similar principles can be applied to achieve the fully aromatic system.

The synthesis of the 1H-Imidazo[1,2-b]pyrazole scaffold is critically dependent on the availability and reactivity of functionalized pyrazole precursors. chim.itnih.gov Aminopyrazoles, particularly 5-aminopyrazoles, are the most widely used intermediates for constructing the fused imidazole ring. beilstein-journals.orgchim.itnih.gov

The key intermediate for synthesizing the title compound is 5-aminopyrazole-4-carbonitrile. beilstein-journals.orgnih.gov Its synthesis is typically achieved through the cyclocondensation of (ethoxymethylene)malononitrile and hydrazine. beilstein-journals.org This precursor is a trifunctional building block, containing an exocyclic amino group, an endocyclic secondary amine, and a nitrile group, which allows for various subsequent transformations. beilstein-journals.orgdoaj.org

Another important precursor is ethyl 5-aminopyrazole-4-carboxylate, which is used to generate derivatives with a carboxylate group at the 7-position. beilstein-journals.orgdoaj.org These aminopyrazole intermediates are then subjected to reactions like the GBB reaction or other cyclization methods to complete the synthesis of the fused bicyclic system. beilstein-journals.orgnih.gov The nature of the substituents on the pyrazole ring dictates the substitution pattern on the final 1H-Imidazo[1,2-b]pyrazole product. nih.gov

Multicomponent Reaction Approaches

Advanced Functionalization Strategies of the 1H-Imidazo[1,2-b]pyrazole Scaffold

Recent advancements in synthetic organic chemistry have provided sophisticated tools for the selective functionalization of heterocyclic systems, including the 1H-imidazo[1,2-b]pyrazole scaffold. These methods offer routes to novel derivatives that would be difficult to access through classical approaches.

Selective Metalation and Organometallic Reagent Applications

Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been achieved through the use of organometallic reagents, particularly through bromine/magnesium exchange and regioselective metalations using sterically hindered TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl). nih.govrsc.org This approach allows for the sequential and controlled introduction of various functional groups at specific positions of the heterocyclic core. nih.gov

A key strategy involves starting with a protected and brominated derivative, such as a 7-bromo-1H-imidazo[1,2-b]pyrazole protected with a (trimethylsilyl)ethoxymethyl (SEM) group. A Br/Mg-exchange using reagents like iPrMgCl·LiCl generates a magnesiated intermediate at the C-7 position. This intermediate can then be trapped with a variety of electrophiles to yield 7-substituted derivatives. nih.gov

Following the initial functionalization at C-7, further regioselective metalations can be performed at the C-3 and C-2 positions. Magnesiation at the C-3 position is typically achieved using TMPMgCl·LiCl. nih.gov Subsequent functionalization at the most sterically hindered C-2 position can be accomplished using the more reactive bis-base TMP2Zn·MgCl2·2LiCl. nih.govresearchgate.net This sequential approach provides a powerful tool for creating polysubstituted 1H-imidazo[1,2-b]pyrazole derivatives. nih.gov

The utility of these organometallic intermediates is demonstrated by their successful reaction with a wide range of electrophiles, including those used in cross-coupling reactions, allylations, acylations, cyanations, and carboxylations. nih.gov

Table 1: Selective Metalation and Functionalization of the 1H-Imidazo[1,2-b]pyrazole Scaffold nih.gov

PositionMetalating AgentIntermediateElectrophile ExampleProduct TypeYield (%)
C-7iPrMgCl·LiCl (via Br/Mg exchange)Grignard ReagentPhCHO7-(hydroxy(phenyl)methyl) derivative85
C-3TMPMgCl·LiClMagnesiated IntermediateAllyl bromide3-allyl-7-cyano derivative65
C-2TMP2Zn·MgCl2·2LiClZincated IntermediateI22-iodo-3-ester-7-cyano derivative75

Directed C–H Activation Methodologies

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold, particularly following selective metalation or halogenation. researchgate.net Organometallic intermediates generated via magnesiation or zincation at specific positions of the pyrazole ring can readily participate in Negishi-type cross-coupling reactions. researchgate.net

For instance, after selective metalation at the C-3 position of a 7-cyano-1H-imidazo[1,2-b]pyrazole derivative, the resulting organozinc intermediate can be coupled with various aryl and heteroaryl halides. researchgate.net The choice of catalyst and ligand is crucial for achieving high yields. For couplings with electron-rich or electron-neutral aryl iodides, a combination of Pd(OAc)2 and SPhos is often effective. For more challenging couplings involving electron-deficient or heteroaryl halides, NHC (N-heterocyclic carbene) catalysts such as PEPPSI-iPr have been shown to provide better results. researchgate.net This methodology allows for the introduction of a wide array of aromatic and heteroaromatic substituents onto the imidazo[1,2-b]pyrazole core. researchgate.net

Table 2: Palladium-Catalyzed Negishi Cross-Coupling of a 3-Metalated 1H-Imidazo[1,2-b]pyrazole researchgate.net

Coupling Partner (Ar-X)Catalyst SystemProductYield (%)
4-IodoanisolePd(OAc)2 / SPhos3-(4-methoxyphenyl) derivative89
4-IodotoluenePd(OAc)2 / SPhos3-(p-tolyl) derivative81
3-BromopyridinePEPPSI-iPr3-(pyridin-3-yl) derivative66
2-ChloropyrimidinePEPPSI-iPr3-(pyrimidin-2-yl) derivative57

Radical Cyclization Approaches in Fused Heterocyclic Systems

Radical cyclization reactions represent a key strategy for the formation of cyclic and heterocyclic systems. However, specific examples detailing the synthesis of the 1H-imidazo[1,2-b]pyrazole fused ring system via radical cyclization pathways are not prominently featured in the surveyed literature. While radical additions and cyclizations are known for the synthesis of some pyrazole derivatives, nih.gov the application of this methodology to construct the specific fused imidazo[1,2-b]pyrazole core has not been well-documented.

Ring-Closing Metathesis in Fused Heterocyclic Synthesis

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of a wide variety of unsaturated rings, including those within fused heterocyclic frameworks. organic-chemistry.org It has been successfully employed to construct pyrazole-fused systems such as dihydropyrano[2,3-c]pyrazoles. researchgate.net Despite its utility, the application of RCM as a key step to form the 1H-imidazo[1,2-b]pyrazole ring itself is not a commonly reported strategy in the scientific literature reviewed for this article. The synthesis typically relies on condensation or multicomponent reactions rather than intramolecular olefin metathesis.

Green Chemistry Principles and Sustainable Synthetic Approaches for 1H-Imidazo[1,2-b]pyrazole Derivatives

In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally benign methods for the synthesis of 1H-imidazo[1,2-b]pyrazole derivatives. A primary focus has been the use of multicomponent reactions (MCRs), which enhance atom economy and operational simplicity by combining multiple starting materials in a single step. beilstein-journals.orgavidinbiotech.com

The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between an amino-substituted heterocycle, an aldehyde, and an isocyanide, is a prominent strategy for constructing the imidazo[1,2-b]pyrazole core. beilstein-journals.orgnih.gov Research has focused on optimizing this reaction to be more sustainable. beilstein-journals.org This includes the development of one-pot, two-step protocols that begin with the in situ formation of the necessary 5-aminopyrazole precursor, followed by the GBB reaction. beilstein-journals.org

Key green chemistry improvements to this methodology include:

Use of Greener Solvents: Optimized procedures have been developed using mixtures of water and ethanol, which are more environmentally friendly than many traditional organic solvents. d-nb.info

Microwave-Assisted Synthesis: The initial step of forming the 5-aminopyrazole can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes. beilstein-journals.org

Catalysis: While the GBB reaction can be promoted by various Brønsted or Lewis acids, research has explored the use of greener catalysts. For example, Etidronic acid has been reported as a reusable and milder catalyst for the GBB synthesis of these derivatives, avoiding hazardous acids and toxic solvents. researchgate.netresearchgate.net

Operational Simplicity: The one-pot sequential approach minimizes purification steps, as the final product can often be isolated by simple filtration, reducing solvent waste and energy consumption. beilstein-journals.orgd-nb.info

These streamlined, multicomponent approaches provide rapid and efficient access to libraries of 1H-imidazo[1,2-b]pyrazole derivatives with high yields (up to 83%) under more sustainable conditions. beilstein-journals.orgavidinbiotech.com

Table 3: Comparison of Synthetic Approaches for 1H-Imidazo[1,2-b]pyrazoles

MethodologyKey FeaturesGreen Chemistry AspectsReference
Traditional CondensationStepwise synthesisOften requires harsh conditions, long reaction times, and purification by chromatography. beilstein-journals.org
One-Pot GBB ReactionThree-component reactionHigh atom economy, reduced waste, shorter reaction times (10-60 min). Use of EtOH/water solvent systems and microwave assistance. beilstein-journals.orgd-nb.info
Etidronic Acid Catalyzed GBBMulticomponent reactionAvoids hazardous acids, uses milder reaction medium, potential for catalyst recycling. researchgate.netresearchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the construction of heterocyclic compounds. For the synthesis of this compound and its analogs, microwave irradiation is particularly effective in a sequential one-pot, two-step protocol. beilstein-journals.org This process begins with the microwave-assisted formation of the key intermediate, 5-aminopyrazole-4-carbonitrile, followed by the GBB three-component reaction.

The initial step involves the cyclocondensation of ethoxymethylene malononitrile with hydrazine. Under microwave irradiation, this reaction proceeds to completion rapidly. For instance, heating a mixture of ethoxymethylene malononitrile and hydrazine hydrate in ethanol at 80°C (150 W) for just 10 minutes leads to the complete conversion to 5-aminopyrazole-4-carbonitrile. nih.gov This intermediate is then used directly in the subsequent multicomponent reaction without the need for isolation. nih.gov

Following the rapid formation of the aminopyrazole, the GBB reaction is carried out by adding an aldehyde and an isocyanide to the reaction mixture. This second step is typically conducted at room temperature and is also significantly accelerated, with reaction times ranging from 10 to 60 minutes. nih.gov This combined microwave-assisted and one-pot approach allows for the rapid generation of a diverse library of this compound derivatives with yields reported to be as high as 83%. beilstein-journals.orgnih.gov The efficiency of this protocol highlights the advantages of microwave heating in reducing reaction times from hours to minutes. dergipark.org.tr

Table 1: Microwave-Assisted Sequential Synthesis of 1H-Imidazo[1,2-b]pyrazole Derivatives
StepReactantsConditionsTimeOutcome
1. Precursor SynthesisEthoxymethylene malononitrile, HydrazineEthanol, MW, 80°C, 150 W10 minComplete conversion to 5-aminopyrazole-4-carbonitrile
2. GBB Reaction5-aminopyrazole-4-carbonitrile (in situ), Aldehyde, IsocyanideEthanol/Water, TFA catalyst, Room Temp.10-60 minThis compound derivatives (up to 83% yield)
Data sourced from Demjén, et al. (2014). nih.govdoaj.org

Solvent-Free and Environmentally Benign Reaction Conditions

In line with the principles of green chemistry, efforts have been made to develop synthetic routes for 1H-imidazo[1,2-b]pyrazoles under solvent-free or environmentally benign conditions. nih.gov The use of aqueous solvent systems and the elimination of organic solvents where possible are key aspects of this approach.

Research has demonstrated that the GBB reaction for the synthesis of this compound can be performed efficiently in an environmentally friendly medium. beilstein-journals.org A systematic screening of solvents revealed that a 1:1 mixture of water and ethanol provides optimal results in terms of yield, reaction time, and ease of product isolation. beilstein-journals.org In a model reaction involving 5-aminopyrazole-4-carbonitrile, p-tolualdehyde, and tert-butyl isocyanide, using a trifluoroacetic acid catalyst in a water/ethanol mixture afforded the desired product in 79% yield after only 15 minutes at room temperature, with the product being easily isolated by simple filtration. beilstein-journals.org

Furthermore, the concept of solvent-free synthesis, often coupled with microwave irradiation, has been successfully applied to the synthesis of various pyrazole derivatives. mdpi.comresearchgate.net This approach not only reduces environmental impact by eliminating solvent waste but also often leads to shorter reaction times and cleaner reaction profiles. While specific examples focusing solely on this compound under strictly solvent-free conditions are less common, the established success of this methodology for related azole compounds suggests its high potential and applicability for this target scaffold. nih.gov The combination of microwave assistance and solvent-free conditions represents a highly efficient and green protocol for synthesizing heterocyclic libraries. nih.govmdpi.com

Catalysis in 1H-Imidazo[1,2-b]pyrazole Synthesis

The Groebke–Blackburn–Bienaymé reaction for the synthesis of 1H-imidazo[1,2-b]pyrazoles is critically dependent on the presence of a catalyst, as no reaction typically occurs in its absence. beilstein-journals.org Both Brønsted and Lewis acids have been shown to effectively promote this transformation, influencing reaction rates and yields. nih.gov

A variety of catalysts have been screened for the synthesis of 2-(4-methylphenyl)-3-(tert-butylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile. The findings indicate that while both types of acids are effective, Brønsted acids can offer superior performance under optimized conditions.

Lewis Acid Catalysts: Several Lewis acids have been shown to catalyze the reaction effectively. For instance, using 20 mol% of Indium(III) triflate (In(OTf)₃) or Indium(III) chloride (InCl₃) in ethanol at room temperature leads to product yields of 61% and 67%, respectively, within 15 minutes. beilstein-journals.org Trimethylsilyl chloride (TMSCl) also acts as a competent Lewis acid catalyst, affording the product in 64% yield under similar conditions. researchgate.net

Brønsted Acid Catalysts: Brønsted acids such as p-toluenesulfonic acid (TsOH·H₂O) and perchloric acid (HClO₄) provide yields comparable to those obtained with Lewis acids. beilstein-journals.orgnih.gov However, trifluoroacetic acid (TFA) has been identified as a particularly effective catalyst. In ethanol, 20 mol% of TFA resulted in a 74% yield in 15 minutes. researchgate.net The performance was further enhanced by using a 1:1 water/ethanol solvent system, which, with TFA catalysis, yielded the product in 79% through simple filtration. beilstein-journals.org More recently, Etidronic acid has been reported as a green and efficient catalyst for the GBB reaction to produce 1H-imidazo[1,2-b]pyrazole derivatives. researchgate.net

Table 2: Catalyst Screening for the Synthesis of a this compound Derivative
Catalyst (20 mol%)SolventTimeYield (%)
NoneEthanol> 72 h0
In(OTf)₃Ethanol15 min61
InCl₃Ethanol15 min67
TMSClEthanol15 min64
HClO₄Ethanol15 min59
TFAEthanol15 min74
TFAWater/Ethanol (1:1)15 min79
Data adapted from the catalyst screening study by Demjén, et al. (2014). beilstein-journals.orgresearchgate.net

Spectroscopic and Structural Elucidation Techniques for 1h Imidazo 1,2 B Pyrazole 7 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

NMR spectroscopy is the cornerstone for the structural elucidation of 1H-Imidazo[1,2-b]pyrazole derivatives in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for confirming the correct regioisomeric and tautomeric form of the synthesized compounds. nih.gov

Proton NMR (¹H NMR) spectroscopy is used to identify the number and type of hydrogen atoms in the molecule. The chemical shifts (δ) of the protons on the 1H-Imidazo[1,2-b]pyrazole core are characteristic and provide initial confirmation of the fused ring system. For instance, in a derivative like 2-butyl-1H-benzo beilstein-journals.orgontosight.aiimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile, the imidazole (B134444) NH proton appears as a singlet far downfield at δ 12.11 ppm. orientjchem.org Aromatic protons typically resonate in the range of δ 6.92–7.55 ppm. orientjchem.org The protons of various substituents will appear in their expected regions, providing further structural evidence. nih.gov

Table 1: Exemplary ¹H NMR Chemical Shifts (δ, ppm) for Protons in Imidazo[1,2-b]pyrazole Derivatives Data presented is illustrative and derived from various substituted derivatives.

Proton Type Representative Chemical Shift (ppm) Multiplicity
Imidazole NH ~12.11 - 12.99 Singlet
Pyrazole (B372694) CH ~6.42 - 6.60 Singlet
Aromatic CH ~6.92 - 8.10 Multiplet/Doublet

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are distinct and confirm the fused structure. In pyrazole derivatives, the tertiary carbon of the pyrazole ring can appear around δ 105.97 ppm, while the quaternary carbons resonate further downfield at approximately δ 140.19 and δ 145.81 ppm. nih.gov The carbon atom of the nitrile group (-CN), a key feature of the parent compound, is expected to have a characteristic signal in the δ 115-125 ppm range.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Pyrazole Derivatives Data is based on typical values for substituted pyrazole rings.

Carbon Type Representative Chemical Shift (ppm)
Pyrazole C3 ~145.81
Pyrazole C4 ~105.97
Pyrazole C5 ~140.19
Aromatic Carbons ~118.78 - 140.9
Carbonyl C=O ~155.94 - 162.51

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular framework. nih.gov These methods are particularly vital for distinguishing between potential isomers that might form during synthesis. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps establish the sequence of protons in alkyl chains or on aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This is a highly sensitive method for assigning carbon resonances based on their attached, and already assigned, protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two, three, or even four bonds. columbia.edu HMBC is arguably the most powerful tool for piecing together the molecular structure, as it connects different fragments of the molecule. For the 1H-Imidazo[1,2-b]pyrazole core, HMBC can show correlations between protons on the imidazole ring and carbons in the pyrazole ring, and vice-versa, confirming the fused structure. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is particularly useful for determining stereochemistry and the conformation of substituents.

The combined application of these 1D and 2D NMR techniques was used to definitively confirm the exclusive formation of the 1H-Imidazo[1,2-b]pyrazole core in a multi-component reaction, ruling out other possible regioisomeric and tautomeric forms. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 1H-Imidazo[1,2-b]pyrazole-7-carbonitrile and its derivatives, the most characteristic absorption is that of the nitrile (C≡N) group. This typically appears as a sharp, medium-intensity peak in the range of 2170-2250 cm⁻¹. orientjchem.org Other important vibrations include the N-H stretch of the pyrazole ring, C=N and C=C stretching vibrations within the aromatic rings, and C-H stretching and bending modes. nih.govresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Typical Wavenumber (cm⁻¹) Intensity
Nitrile (C≡N) Stretch 2172 - 2250 Medium, Sharp
Amine (N-H) Stretch 3015 - 2855 Medium, Broad
Aromatic C-H Stretch ~3100 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique used to obtain the molecular ion peak (e.g., [M+H]⁺), which confirms the molecular formula. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, further validating the elemental composition.

The fragmentation of the pyrazole ring system under mass spectrometry conditions often involves characteristic losses of small molecules like HCN or N₂. researchgate.net The analysis of these fragmentation pathways can help to confirm the core structure and the position of substituents. For example, the fragmentation of related pyrazole structures often begins with the expulsion of HCN from the molecular ion. researchgate.net The specific fragmentation pattern of 1H-Imidazo[1,2-b]pyrazoles can be complex but provides a fingerprint for structural confirmation. researchgate.net

Computational and Theoretical Investigations of 1h Imidazo 1,2 B Pyrazole 7 Carbonitrile Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of molecules. These methods provide a fundamental understanding of a compound's stability, reactivity, and spectroscopic properties. For pyrazole-based scaffolds, DFT has been employed to optimize molecular geometries and calculate key electronic descriptors. modern-journals.com

Key parameters derived from these calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of these frontier orbitals and their energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how a molecule will interact with biological receptors or other reactants.

Global Reactivity Descriptors: Parameters such as chemical hardness (η) and softness (S) are calculated from HOMO and LUMO energies to quantify the molecule's resistance to change in its electron distribution. researchgate.net

These computational studies help to build a comprehensive electronic profile of the 1H-imidazo[1,2-b]pyrazole core, providing a theoretical basis for its observed chemical behavior and biological activity.

Table 1: Calculated Quantum Chemical Parameters for Pyrazole (B372694) Derivatives Note: Data is representative of computational studies on related pyrazole derivatives.

Parameter Description Typical Calculated Value Range Reference
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0 eV researchgate.net
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.5 eV researchgate.net
Energy Gap (ΔE) Difference between ELUMO and EHOMO 4.0 to 5.0 eV researchgate.net
Dipole Moment (μ) Measure of the net molecular polarity 0.9 to 2.8 D researchgate.net
Chemical Hardness (η) Resistance to deformation of electron cloud 2.0 to 2.1 eV researchgate.net

Molecular Modeling and Docking Studies for Scaffold Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as a derivative of 1H-imidazo[1,2-b]pyrazole, binds to a macromolecular target, typically a protein or enzyme. nih.gov This approach is fundamental in drug discovery for screening potential inhibitors and understanding their mechanism of action at the molecular level. nih.gov

Docking simulations place the ligand into the binding site of a protein and score the different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions. researchgate.net Studies on various pyrazole derivatives have shown their potential to interact with a range of important biological targets. For instance, derivatives have been docked into the active sites of protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2), which are significant targets in cancer therapy. nih.gov Other research has explored their interactions with carbonic anhydrases and the guanine (B1146940) nucleotide-binding protein β subunit (FGB1) in fungi. researchgate.netresearchgate.net

These studies reveal critical interactions, such as hydrogen bonds with specific amino acid residues in the protein's active site, that are responsible for the ligand's binding affinity and inhibitory activity. nih.gov The insights gained from docking can guide the rational design of more potent and selective inhibitors based on the imidazo[1,2-b]pyrazole scaffold.

Table 2: Examples of Molecular Docking Studies on Pyrazole Scaffolds

Pyrazole Derivative Class Protein Target Key Interacting Residues (Example) Potential Application Reference
1H-pyrazole-1-carbothioamide EGFR Kinase Met793, Asp855 Anticancer nih.gov
1,3,4-thiadiazole-pyrazole VEGFR-2 Cys919, Asp1046 Anticancer nih.gov
Pyrazole-Thiadiazole Aurora A Kinase Arg137, Leu263 Anticancer nih.gov
Pyrazole-Thiadiazole CDK2 Lys33, Asp145 Anticancer nih.gov
Pyrazole-sulfonamides Carbonic Anhydrase I/II His94, Thr199, Thr200 Diuretic, Antiglaucoma researchgate.net

Structure-Activity Relationship (SAR) Analysis through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. frontiersin.org Computational methods, especially Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating these relationships. nih.gov QSAR models establish a mathematical correlation between the chemical properties (descriptors) of a series of compounds and their experimentally determined activities. nih.gov

For the imidazo[1,2-b]pyrazole scaffold, SAR studies have been crucial in optimizing its biological effects. For example, a study on a library of 67 imidazo[1,2-b]pyrazole-7-carboxamides systematically explored how different substituents on the core structure impacted their cytotoxic activity against cancer cell lines like MCF-7 (breast cancer) and HL-60 (leukemia). nih.gov The findings identified specific analogues with sub-micromolar potency, highlighting the importance of the substitution pattern for activity. nih.gov

2D-QSAR studies on related pyrazole derivatives have identified key molecular descriptors that influence their inhibitory potential. nih.gov These descriptors can be related to the molecule's electronic properties, size, or hydrophobicity. For example, adjacency distance matrix descriptors and specific charge-related parameters have been shown to correlate with the EGFR kinase inhibitory activity of certain pyrazole series. nih.gov These computational SAR models not only explain the activity of existing compounds but also provide a predictive framework for designing new, more potent derivatives.

Table 3: Representative SAR Findings for Imidazo[1,2-b]pyrazole-7-carboxamides Based on a study of 67 analogues against the HL-60 cell line.

Compound ID Key Structural Features IC50 (µM) Reference
Lead Compound Initial hit from screening > 10 nih.gov
Analogue 1 Modification at phenyl ring 1.5 nih.gov
Analogue 2 Modification at cyclohexyl group 0.85 nih.gov
Compound 63 Optimized substitutions 0.183 nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a valuable tool for elucidating the detailed mechanisms of chemical reactions, including those used to synthesize complex heterocyclic systems like 1H-imidazo[1,2-b]pyrazole. Theoretical calculations can map out the entire reaction pathway, identify transition states, and calculate activation energies, providing a level of detail often unattainable through experimental methods alone.

The synthesis of the 1H-imidazo[1,2-b]pyrazole core is often achieved through a multicomponent approach known as the Groebke-Blackburn-Bienaymé (GBB) reaction. beilstein-journals.orgnih.gov This reaction typically involves the condensation of a 5-amino-1H-pyrazole, an aldehyde, and an isocyanide. researchgate.net Computational studies can model the plausible steps of this reaction. The mechanism is understood to proceed through the formation of an initial imine from the aminopyrazole and aldehyde, which is then attacked by the isocyanide to form a nitrilium intermediate. This is followed by an intramolecular cyclization step that ultimately yields the fused 1H-imidazo[1,2-b]pyrazole ring system. researchgate.net

Furthermore, computational chemistry can explain the role of catalysts, such as Brønsted or Lewis acids, which are often required to promote the GBB reaction. nih.gov By modeling the reaction in the presence and absence of a catalyst, researchers can understand how the catalyst stabilizes intermediates or lowers the energy of transition states, thereby accelerating the reaction and influencing its chemo- and regioselectivity. nih.gov

Advanced Applications of 1h Imidazo 1,2 B Pyrazole 7 Carbonitrile As a Chemical Scaffold in Research

Scaffold Design in Medicinal Chemistry Research

The 1H-Imidazo[1,2-b]pyrazole framework is recognized as a privileged scaffold in medicinal chemistry. Its condensed bicyclic structure is a key feature in a variety of biologically active compounds, demonstrating activities such as antimicrobial, anticancer, and anti-inflammatory properties nih.gov. The inherent characteristics of this scaffold provide a rigid and defined three-dimensional orientation for appended functional groups, facilitating targeted interactions with biological macromolecules.

The development of novel heterocyclic compounds frequently utilizes the imidazo[1,2-b]pyrazole nucleus as a foundational structure. Researchers have devised various synthesis and functionalization strategies to create extensive libraries of derivatives based on this core nih.gov. These strategies allow for systematic structural modifications at multiple positions, including C-2, C-3, C-6, and C-7, leading to the generation of trisubstituted and tetrasubstituted imidazo[1,2-b]pyrazoles nih.gov. This systematic exploration enables a thorough investigation of structure-activity relationships (SAR), which is crucial for optimizing the biological efficacy and pharmacokinetic profiles of new chemical entities. The study of such less common heterocyclic ring systems is of particular interest, as new physicochemical and medicinal properties may emerge nih.gov. The versatility of this nucleus has been demonstrated in the development of compounds evaluated for their in vitro anticancer activity against various human and murine cancer cell lines nih.gov.

A key strategy in modern drug design is bioisosteric replacement, where a specific part of a molecule is exchanged for another with similar physical or chemical properties to enhance the compound's biological activity or physicochemical characteristics. The 1H-Imidazo[1,2-b]pyrazole scaffold has been identified as a potential non-classical bioisostere for the indole (B1671886) ring nih.govrsc.org. This is particularly relevant because indole-containing drugs can suffer from poor solubility and metabolic instability nih.gov.

A prominent example of this strategy is the development of an isostere for the indolyl drug pruvanserin (B1233070), a selective 5-HT2A serotonin receptor antagonist nih.govresearchgate.net. In this research, the indole nucleus of pruvanserin was replaced with the 1H-imidazo[1,2-b]pyrazole scaffold. Comparative assays revealed that this substitution led to a significant improvement in aqueous solubility and a decrease in lipophilicity (log D) nih.govnih.gov. These findings suggest that incorporating the 1H-imidazo[1,2-b]pyrazole core in place of an indole ring could lead to drug candidates with enhanced bioavailability nih.gov.

Table 1: Physicochemical Properties of Pruvanserin vs. its 1H-Imidazo[1,2-b]pyrazole Analogue

Compound Structure log D (Lipophilicity) Aqueous Solubility
Pruvanserin Indole-based Higher Lower
1H-Imidazo[1,2-b]pyrazole Analogue Imidazo[1,2-b]pyrazole-based Lower Significantly Improved nih.gov

Role in the Design of Novel Chemical Entities

The 1H-Imidazo[1,2-b]pyrazole scaffold serves as a valuable starting point for the design of novel chemical entities (NCEs) due to its favorable physicochemical properties and diverse biological activities. The demonstrated ability of this scaffold to improve aqueous solubility, as seen in the pruvanserin isostere, is a critical advantage in drug discovery, as poor solubility is a common reason for compound attrition nih.gov. An increase in solubility can positively impact a compound's bioavailability nih.gov.

Furthermore, derivatives of the imidazo[1,2-b]pyrazole core have shown potential as anticancer and antituberculosis agents nih.govnih.gov. The development of synthetic methodologies that allow for the rapid functionalization of the scaffold enables the creation of diverse molecular libraries. These libraries can be screened to identify new hit and lead compounds, which can be further optimized into NCEs for a range of therapeutic targets nih.gov.

Development of Highly Functionalized Heteroaromatic Scaffolds for Research Purposes

The utility of the 1H-Imidazo[1,2-b]pyrazole scaffold in research is heavily dependent on the availability of robust methods for its selective functionalization. Significant progress has been made in developing synthetic sequences to introduce a wide variety of substituents onto the heterocyclic core nih.gov.

Methodologies have been established that utilize a sequence of reactions, including Br/Mg-exchange and regioselective magnesiations or zincations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) nih.govrsc.orgnih.gov. These organometallic intermediates can then be reacted with a range of electrophiles to install different functional groups at specific positions on the scaffold nih.govnih.gov. For instance, a brominated and SEM-protected imidazo[1,2-b]pyrazole can undergo a Br/Mg-exchange followed by tosylation to yield a heterocyclic nitrile, such as 1H-Imidazo[1,2-b]pyrazole-7-carbonitrile, in good yield nih.gov. This approach allows for the creation of highly functionalized, tetra-substituted imidazo[1,2-b]pyrazole products, providing researchers with a powerful tool to build complex molecules for various scientific investigations researchgate.net.

Future Research Directions and Perspectives for 1h Imidazo 1,2 B Pyrazole 7 Carbonitrile

Innovations in Synthetic Methodologies for Enhanced Accessibility

The accessibility of the 1H-imidazo[1,2-b]pyrazole scaffold is paramount for its widespread investigation and application. Recent advancements have moved towards more efficient and environmentally friendly synthetic protocols, a trend that is expected to continue. A significant innovation has been the development of a sequential one-pot, four-component synthesis based on the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. researchgate.netnih.gov

This modern approach offers substantial improvements over traditional methods, which often involved lengthy reaction times of 3 to 18 hours and required extensive purification through column chromatography or recrystallization. nih.gov The one-pot protocol significantly streamlines the process, enhancing accessibility and aligning with the principles of green chemistry. researchgate.netnih.gov The process typically involves the in situ formation of a 5-aminopyrazole-4-carbonitrile intermediate, followed by the GBB reaction with an aldehyde and an isocyanide. researchgate.netnih.gov

Table 1: Comparison of Synthetic Protocols for 1H-Imidazo[1,2-b]pyrazole Derivatives
ParameterTraditional MethodsInnovative One-Pot GBB Protocol
Reaction Time3–18 hours10–60 minutes
ProcedureMulti-step, requires isolation of intermediatesSequential one-pot
PurificationOften requires column chromatography and/or recrystallizationSimple filtration for many derivatives
YieldsVariableUp to 83% reported
ChemistryConventional condensation reactionsIsocyanide-based multicomponent reaction (GBB)

Advanced Spectroscopic Characterization of Complex 1H-Imidazo[1,2-b]pyrazole Derivatives

As more complex derivatives of the 1H-imidazo[1,2-b]pyrazole-7-carbonitrile scaffold are synthesized, the need for unequivocal structural confirmation becomes critical. The GBB reaction, for instance, can potentially lead to multiple regioisomers and tautomeric forms. researchgate.netnih.gov Advanced spectroscopic techniques are indispensable for navigating this complexity.

The comprehensive use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in confirming the exclusive formation of the desired 1H-imidazo[1,2-b]pyrazole core. researchgate.netnih.gov Techniques such as ¹H,¹³C-Heteronuclear Single Quantum Coherence (HSQC), ¹H,¹³C-Heteronuclear Multiple Bond Correlation (HMBC), ¹H,¹H-Correlation Spectroscopy (COSY), and ¹H,¹H-Nuclear Overhauser Effect Spectroscopy (NOESY) provide definitive evidence of connectivity and spatial relationships within the molecule, allowing for the unambiguous assignment of the structure. researchgate.netnih.gov

Future research will likely involve the application of more specialized spectroscopic methods. For derivatives designed for specific applications, such as fluorescent probes, advanced photophysical characterization is essential. This includes detailed analysis of UV/vis absorption, photoluminescence spectra, and the determination of quantum yields. rsc.org Furthermore, solid-state NMR and X-ray crystallography will be crucial for understanding intermolecular interactions and packing in the solid state, which is vital for materials science applications. The fragmentation of the pyrazole (B372694) ring in some derivatives to form push-pull dyes opens new avenues for characterization, requiring techniques to study their unique electronic and optical properties. rsc.org

Table 2: Advanced Spectroscopic Techniques for Characterization
TechniqueApplication and Insights Provided
2D NMR (COSY, HSQC, HMBC, NOESY)Confirms covalent structure, resolves regio- and tautomeric ambiguity, and determines through-bond and through-space correlations. researchgate.netnih.gov
UV/vis SpectroscopyCharacterizes electronic absorption properties, essential for dyes and photosensitive materials. rsc.org
Photoluminescence SpectroscopyMeasures emission properties and quantum yields of fluorescent derivatives. rsc.org
X-ray CrystallographyProvides definitive 3D molecular structure and information on crystal packing and intermolecular interactions.
Mass Spectrometry (e.g., ESI-HRMS)Confirms molecular weight and elemental composition of novel derivatives. nih.gov

Deeper Theoretical Insights into Reactivity and Properties of the 1H-Imidazo[1,2-b]pyrazole System

Computational chemistry offers powerful tools to predict and rationalize the behavior of heterocyclic systems. For the 1H-imidazo[1,2-b]pyrazole scaffold, theoretical studies can provide profound insights into its electronic structure, reactivity, and potential interactions with biological targets, guiding future synthetic and application-focused research.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry and have been successfully applied to related heterocyclic systems to predict reactivity. researchgate.netscirp.orgresearchgate.net Future theoretical work on the this compound system will likely focus on several key areas. Analysis of Frontier Molecular Orbitals (HOMO and LUMO) can reveal the electron-donating and accepting capabilities of the molecule, helping to predict its behavior in pericyclic reactions and its susceptibility to nucleophilic or electrophilic attack. scirp.orgresearchgate.net The calculation of the molecular electrostatic potential (MEP) map can visually identify electron-rich and electron-poor regions, pinpointing the most probable sites for non-covalent interactions and chemical reactions. scirp.orgresearchgate.net

Furthermore, quantum chemical descriptors such as chemical hardness and softness can quantify the stability and reactivity of new derivatives. scirp.org For derivatives with therapeutic potential, molecular docking and dynamics simulations can elucidate binding modes and affinities with specific protein targets, such as enzymes or receptors. nih.gov These computational approaches not only explain experimental observations but also enable a more rational, hypothesis-driven design of new molecules with desired properties, reducing the need for extensive trial-and-error synthesis.

Strategic Design for Next-Generation 1H-Imidazo[1,2-b]pyrazole Scaffold Development

The 1H-imidazo[1,2-b]pyrazole scaffold is not just a synthetic curiosity but a "privileged structure" that serves as a foundation for the strategic design of novel functional molecules. Future research will increasingly leverage this scaffold's unique properties to develop next-generation compounds for medicine and materials science.

A key strategic design principle is the concept of bioisosterism. The 1H-imidazo[1,2-b]pyrazole ring system has been successfully employed as a non-classical isostere of the indole (B1671886) ring. rsc.org This strategy aims to mimic the shape and electronic properties of the indole core while introducing new physicochemical characteristics. For example, replacing the indole in the drug pruvanserin (B1233070) with the 1H-imidazo[1,2-b]pyrazole scaffold resulted in a new compound with significantly improved aqueous solubility, a critical property for drug development. rsc.org This success opens the door to systematically replacing indole rings in other bioactive molecules to enhance their pharmacological profiles.

Another strategic direction is the development of this scaffold for applications in materials science, such as the creation of novel push-pull dyes. rsc.org By strategically functionalizing the core, researchers can tune the electronic properties to create materials with specific optical characteristics. The design of new derivatives for targeted biological applications, such as anticancer agents or enzyme inhibitors, also remains a fertile area of research. researchgate.net Structure-activity relationship (SAR) studies will be crucial in this endeavor, guiding the rational placement of substituents on the scaffold to maximize potency and selectivity. researchgate.net

Table 3: Strategic Design Approaches for the 1H-Imidazo[1,2-b]pyrazole Scaffold
Design StrategyObjectiveExample/Outcome
Bioisosterism (Indole Replacement)Improve physicochemical and pharmacological properties of existing drugs.Isostere of pruvanserin showed significantly improved aqueous solubility. rsc.org
Development of Push-Pull SystemsCreate novel materials with tailored optical and electronic properties.Fragmentation of the pyrazole ring leads to fluorescent push-pull dyes. rsc.org
Structure-Activity Relationship (SAR) Guided FunctionalizationOptimize biological activity for specific therapeutic targets (e.g., cancer).Identification of key substitution patterns that enhance anticancer potency. researchgate.net
Enzyme InhibitionDevelop new therapeutic agents for metabolic diseases.Design of derivatives as potent α-glucosidase inhibitors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.